molecular formula C14H13NO2 B8783718 Ethyl 4-(pyridin-3-yl)benzoate CAS No. 4385-71-1

Ethyl 4-(pyridin-3-yl)benzoate

Cat. No.: B8783718
CAS No.: 4385-71-1
M. Wt: 227.26 g/mol
InChI Key: CXEQLERNQWCKLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(pyridin-3-yl)benzoate is an organic compound that belongs to the class of benzoic acid esters It is characterized by the presence of a pyridine ring attached to the benzoic acid moiety through a carbon-carbon bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(pyridin-3-yl)benzoate typically involves the esterification of 4-Pyridin-3-yl-benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-Pyridin-3-yl-benzoic acid+EthanolAcid Catalyst4-Pyridin-3-yl-benzoic acid ethyl ester+Water\text{4-Pyridin-3-yl-benzoic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 4-Pyridin-3-yl-benzoic acid+EthanolAcid Catalyst​4-Pyridin-3-yl-benzoic acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(pyridin-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-Pyridin-3-yl-benzoic acid

    Reduction: 4-Pyridin-3-yl-benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 4-(pyridin-3-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(pyridin-3-yl)benzoate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pyridin-3-yl-benzoic acid
  • 4-Pyridin-3-yl-benzyl alcohol
  • 4-Pyridin-3-yl-benzamide

Uniqueness

Ethyl 4-(pyridin-3-yl)benzoate is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its analogs. The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid or alcohol, providing versatility in chemical synthesis.

Properties

CAS No.

4385-71-1

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

ethyl 4-pyridin-3-ylbenzoate

InChI

InChI=1S/C14H13NO2/c1-2-17-14(16)12-7-5-11(6-8-12)13-4-3-9-15-10-13/h3-10H,2H2,1H3

InChI Key

CXEQLERNQWCKLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CN=CC=C2

Origin of Product

United States

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